molecular formula C10H19N3O B8168217 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide

1-(Cyclopropylmethyl)piperidine-4-carbohydrazide

Cat. No.: B8168217
M. Wt: 197.28 g/mol
InChI Key: XNOLHTFPZGJRPE-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidine-4-carbohydrazide is a chemical compound with a piperidine ring substituted with a cyclopropylmethyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide typically involves the reaction of piperidine derivatives with cyclopropylmethyl halides followed by the introduction of the carbohydrazide group. One common method involves the following steps:

    Cyclopropylmethylation: Piperidine is reacted with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form 1-(Cyclopropylmethyl)piperidine.

    Carbohydrazide Formation: The resulting 1-(Cyclopropylmethyl)piperidine is then treated with hydrazine hydrate under reflux conditions to introduce the carbohydrazide group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the carbohydrazide group.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(Cyclopropylmethyl)piperidine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration, leading to antifungal and antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylmethyl)piperidine-4-carbonitrile: Similar structure but with a nitrile group instead of a carbohydrazide.

    Piperidine-4-carbohydrazide derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness

1-(Cyclopropylmethyl)piperidine-4-carbohydrazide is unique due to its specific combination of a cyclopropylmethyl group and a carbohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-12-10(14)9-3-5-13(6-4-9)7-8-1-2-8/h8-9H,1-7,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOLHTFPZGJRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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